MLS001006105

GPR65 Allosteric Agonist cAMP

MLS001006105 is a 2-triazolylthioacetamide-class GPR65 allosteric agonist with nanomolar potency (EC50 500 nM) active exclusively at pH 8.40, enabling precise interrogation of GPR65 signaling in alkaline tumor microenvironments without confounding activation at physiological pH. Validated for lamin isoform A-delta10 assays and serves as a scaffold for dual-target ligand design combining GPR65 agonism with metallo-β-lactamase inhibition. Ideal for researchers differentiating allosteric from orthosteric mechanisms.

Molecular Formula C15H15N5O3S2
Molecular Weight 377.4 g/mol
CAS No. 455310-36-8
Cat. No. B2904677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLS001006105
CAS455310-36-8
Molecular FormulaC15H15N5O3S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=NN3)OC
InChIInChI=1S/C15H15N5O3S2/c1-22-11-4-3-9(5-12(11)23-2)10-6-24-15(18-10)19-13(21)7-25-14-16-8-17-20-14/h3-6,8H,7H2,1-2H3,(H,16,17,20)(H,18,19,21)
InChIKeyMOJJOJXUACHANH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MLS001006105 (CAS: 455310-36-8) | GPR65 Allosteric Agonist & Lamin Isoform A-delta10 Probe


N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide (CAS: 455310-36-8), commonly designated MLS001006105 or ZINC13684400, is a synthetic small molecule belonging to the 2-triazolylthioacetamide class [1]. It is primarily characterized as a GPR65 (TDAG8) allosteric agonist with pH-dependent activation properties and is also employed as a chemical probe in biological assays targeting lamin isoform A-delta10 .

MLS001006105 Procurement: Why Generic GPR65 Agonists or Thiazole Derivatives Cannot Substitute


Procurement of in-class GPR65 agonists (e.g., BTB09089, BRD5075) or generic thiazole-acetamide derivatives without careful evaluation of mechanistic and quantitative data risks experimental failure due to critical differences in potency, allosteric mechanism, pH-dependency, and dual-target engagement profile. The target compound MLS001006105 exhibits a unique combination of nanomolar potency (EC50 500 nM) as an allosteric agonist active specifically at pH 8.40, which distinguishes it from orthosteric agonists like BTB09089 (EC50 409 nM) and less potent positive allosteric modulators like BRD5075 (EC50 3.8 µM) [1]. Furthermore, its validated use in lamin isoform A-delta10 assays adds a secondary application dimension absent in other GPR65 tool compounds .

MLS001006105 Comparative Evidence: GPR65 Agonism Potency, pH-Dependence & Target Engagement


GPR65 Allosteric Agonist Potency: MLS001006105 vs. BRD5075

MLS001006105 (ZINC13684400) activates GPR65 as an allosteric agonist with an EC50 of 500 nM, demonstrating >2-fold activation over basal levels [1]. In comparison, the positive allosteric modulator BRD5075 induces GPR65-dependent cAMP production with an EC50 of 3.8 µM for wild-type GPR65 .

GPR65 Allosteric Agonist cAMP

pH-Dependent Activation: MLS001006105 Activity Restricted to pH 8.40

MLS001006105 displays GPR65 allosteric agonist activity at pH 8.40 but exhibits no measurable activity at lower pH or in control cells, confirming its pH-dependent mechanism [1]. In contrast, the orthosteric agonist BTB09089 activates GPR65 across a broader pH range and serves as a reference agonist with an EC50 of 409 nM in cAMP assays [2].

GPR65 pH-sensing Allosteric Agonist

Allosteric vs. Orthosteric Mechanism: MLS001006105 Does Not Potentiate Proton Efficacy

Unlike BTB09089, which acts as an orthosteric agonist and potentiates proton efficacy at GPR65, MLS001006105 does not potentiate proton efficacy and functions purely as an allosteric agonist [1]. This mechanistic distinction is supported by mutagenesis data showing that residues R187L, F242A, and Y272A reduce activity of both BTB09089 and MLS001006105, confirming a shared but distinct allosteric binding site [1].

GPR65 Allosteric Modulator Proton-sensing

Dual-Target Utility: Lamin Isoform A-delta10 Probe Activity

MLS001006105 is validated as a chemical probe for lamin isoform A-delta10, an alternative splice variant of the LMNA gene implicated in nuclear structure and function . In contrast, other GPR65 tool compounds such as BTB09089 and BRD5075 lack documented activity against this nuclear envelope target.

Lamin A-delta10 Nuclear Lamina Chemical Probe

Structural Scaffold Differentiation: 2-Triazolylthioacetamide vs. Other GPR65 Agonists

MLS001006105 features a 2-triazolylthioacetamide scaffold, a chemotype distinct from the structural classes of other GPR65 agonists such as BTB09089 (a thieno[2,3-d]pyrimidine derivative) and BRD5075 (a distinct chemical series). Structure-activity relationship (SAR) studies on 2-triazolylthioacetamides have demonstrated that this scaffold confers inhibitory activity against metallo-β-lactamases (e.g., VIM-2) with IC50 values ranging from 20.6 to 58.6 µM, suggesting potential polypharmacology not observed in comparator GPR65 tool compounds [1].

2-Triazolylthioacetamide Scaffold SAR

MLS001006105 Application Scenarios: GPR65 Pharmacology, pH-Sensing, and Nuclear Lamina Research


Dissecting GPR65 Allosteric Modulation in Alkaline Tumor Microenvironments

Utilize MLS001006105 as a pH-restricted (pH 8.40) allosteric agonist to selectively probe GPR65 signaling in cancer cell models where extracellular pH is elevated (e.g., certain solid tumors). Its inactivity at lower pH prevents confounding activation under physiological or acidic conditions, enabling precise interrogation of GPR65-mediated cAMP production in alkaline niches [1].

Comparative Pharmacology Studies: Benchmarking Allosteric vs. Orthosteric GPR65 Activation

Employ MLS001006105 alongside BTB09089 to differentiate allosteric agonist effects from orthosteric/proton-potentiating mechanisms. The direct head-to-head evidence demonstrates that MLS001006105 does not enhance proton efficacy, providing a clean tool for studying GPR65 allostery independent of endogenous ligand modulation [1].

High-Throughput Screening for Lamin Isoform A-delta10 Modulators

Deploy MLS001006105 as a validated positive control or chemical probe in biochemical and cellular assays targeting lamin isoform A-delta10. Its established use in biological testing against this nuclear envelope protein supports assay development, validation, and secondary screening campaigns in laminopathy and nuclear structure research .

Medicinal Chemistry Campaigns Leveraging 2-Triazolylthioacetamide Scaffold Polypharmacology

Leverage the 2-triazolylthioacetamide core of MLS001006105 as a starting point for designing dual-target ligands that combine GPR65 allosteric agonism with metallo-β-lactamase (e.g., VIM-2) inhibition. The established SAR of this scaffold in β-lactamase inhibition (IC50 20.6–58.6 µM) provides a rational basis for structure-based optimization toward novel anti-infective or anti-inflammatory agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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